molecular formula C21H25NO3 B5341945 5-methoxy-1-indanone O-(1-adamantylcarbonyl)oxime

5-methoxy-1-indanone O-(1-adamantylcarbonyl)oxime

Cat. No. B5341945
M. Wt: 339.4 g/mol
InChI Key: CUFLJWWCWDOMKX-ZBJSNUHESA-N
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Description

5-methoxy-1-indanone O-(1-adamantylcarbonyl)oxime, also known as ACO-MDMO-CHMIX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indanone and has a unique structure that makes it an attractive candidate for scientific research.

Scientific Research Applications

5-methoxy-1-indanone O-(1-adamantylcarbonyl)oximeIX has potential applications in various scientific fields such as medicinal chemistry, neuropharmacology, and molecular biology. It has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. It also has potential as an analgesic and anti-inflammatory agent. In addition, it can be used as a tool to study the mechanism of action of certain enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-methoxy-1-indanone O-(1-adamantylcarbonyl)oximeIX is not fully understood, but it is believed to act as a modulator of certain enzymes and receptors in the brain. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. It also has affinity for certain receptors such as the sigma-1 receptor, which is involved in neuroprotection and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
5-methoxy-1-indanone O-(1-adamantylcarbonyl)oximeIX has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. It also has anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain. In addition, it has been shown to have antioxidant effects and can protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-methoxy-1-indanone O-(1-adamantylcarbonyl)oximeIX is its unique structure, which makes it an attractive candidate for scientific research. It has also been shown to have neuroprotective effects, which can be useful in studying neurodegenerative diseases. However, one of the limitations of 5-methoxy-1-indanone O-(1-adamantylcarbonyl)oximeIX is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 5-methoxy-1-indanone O-(1-adamantylcarbonyl)oximeIX. One direction is to further study its mechanism of action and its interactions with enzymes and receptors in the brain. Another direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases and other conditions. Additionally, more research is needed to optimize its synthesis method and improve its solubility in water for better use in experiments.

Synthesis Methods

The synthesis method of 5-methoxy-1-indanone O-(1-adamantylcarbonyl)oximeIX involves the reaction of 5-methoxy-1-indanone with 1-adamantyl isocyanate and hydroxylamine hydrochloride in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain the final product. This method has been optimized to yield high purity and high yield of 5-methoxy-1-indanone O-(1-adamantylcarbonyl)oximeIX.

properties

IUPAC Name

[(E)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-24-17-3-4-18-16(9-17)2-5-19(18)22-25-20(23)21-10-13-6-14(11-21)8-15(7-13)12-21/h3-4,9,13-15H,2,5-8,10-12H2,1H3/b22-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFLJWWCWDOMKX-ZBJSNUHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NOC(=O)C34CC5CC(C3)CC(C5)C4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N/OC(=O)C34CC5CC(C3)CC(C5)C4)/CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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